molecular formula C19H15ClN2O2 B2724156 1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898454-08-5

1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2724156
CAS No.: 898454-08-5
M. Wt: 338.79
InChI Key: GBFSXUWMJXEOOJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-ethenylbenzylamine.

    Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the pyrazine ring.

    Oxidation: The final step involves the oxidation of the pyrazine ring to form the 2,3-dione structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate biochemical pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
  • 1-(4-Chlorophenyl)-4-[(4-phenyl)methyl]pyrazine-2,3-dione

Uniqueness

1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the presence of the ethenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-2-14-3-5-15(6-4-14)13-21-11-12-22(19(24)18(21)23)17-9-7-16(20)8-10-17/h2-12H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFSXUWMJXEOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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